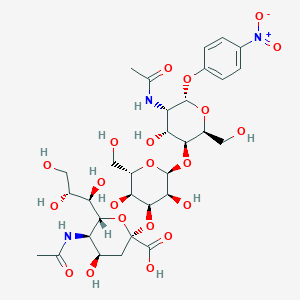
2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone
Übersicht
Beschreibung
2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone, also known as Methiopropamine (MPA), is a synthetic stimulant drug that has been gaining popularity in the research community due to its ability to mimic the effects of stimulant drugs such as methamphetamine and cocaine. MPA is a relatively new compound, having only been synthesized in the mid-2000s, and its effects are still being studied. It is considered to be a designer drug, as it is not regulated by the government and is not used for medical purposes.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone and its derivatives have been evaluated as corrosion inhibitors. For instance, Schiff bases including 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone demonstrated significant inhibition efficiency for carbon steel in hydrochloric acid environments, showing potential as effective corrosion inhibitors (Hegazy et al., 2012).
Catalytic Activities in Polymerization
Compounds with structural similarities to 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone have been used in the synthesis of metal complexes that exhibit catalytic behaviors. For example, iron and cobalt dichloride complexes containing NNN tridentate ligands derived from similar compounds showed good catalytic activities for ethylene reactivity, including oligomerization and polymerization (Sun et al., 2007).
Ligand Synthesis for Metal Complexes
Derivatives of 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone have been synthesized as ligands for metal complexes. These complexes have been studied for their DNA binding, nuclease activity, and cytotoxicity. For example, Cu(II) complexes of tridentate ligands including 2-(pyridine-2-yl)-N-((pyridine-2-yl)methyl)ethanamine were synthesized and characterized, showing significant binding propensity with DNA and displaying nuclease activity (Kumar et al., 2012).
Chemosensors for Metal Ions
Compounds structurally related to 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone have been utilized in the development of chemosensors. These chemosensors are designed to detect specific metal ions through changes in fluorescence emission. For instance, 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione derivatives have demonstrated selective fluorescence responses with various metal ions, highlighting their potential as effective chemosensors (Gosavi-Mirkute et al., 2017).
Drug Discovery and Antiviral Activity
Derivatives of 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone have been investigated in drug discovery, particularly in the synthesis of compounds with potential antiviral activities. These compounds are explored for their efficacy against various viruses, contributing to the development of new antiviral drugs (Attaby et al., 2006).
Wirkmechanismus
Mode of Action:
The compound interacts with its target through a mechanism that involves the formation of an O-acylisourea intermediate. Here’s how it works:
- The compound reacts with dicyclohexylcarbodiimide (DCC) to form an O-acylisourea intermediate. An alcohol (such as the hydroxyl group of another molecule) adds to the activated carboxylic acid, resulting in the formation of a stable dicyclohexylurea (DHU) and the ester product .
Eigenschaften
IUPAC Name |
2-(methylamino)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-8-6-7(10)9-4-2-3-5-9/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPADTVDGNXMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone | |
CAS RN |
144685-61-0 | |
| Record name | 144685-61-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[6-(1-Piperazinyl)-3-pyridazinyl]methanesulfonamide](/img/structure/B1498188.png)





![octahydropyrido[1,2-a][1,4]diazepin-5(2H)-one](/img/structure/B1498205.png)
![tert-butyl 1-bromo-6,7-dihydrothieno[3,4-c]pyridine-5(4H)-carboxylate](/img/structure/B1498208.png)
